benzene-1,3,5-triyltrimethanamine

Catalog No.
S682785
CAS No.
77372-56-6
M.F
C9H15N3
M. Wt
165.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzene-1,3,5-triyltrimethanamine

CAS Number

77372-56-6

Product Name

benzene-1,3,5-triyltrimethanamine

IUPAC Name

[3,5-bis(aminomethyl)phenyl]methanamine

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

InChI

InChI=1S/C9H15N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6,10-12H2

InChI Key

IDWDEHYPSCTKFU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1CN)CN)CN

Canonical SMILES

C1=C(C=C(C=C1CN)CN)CN
  • Organic Chemistry and Material Science

    The presence of three amine groups (NH2) attached to a benzene ring makes 1,3,5-Tris-(aminomethyl)-benzene a potential candidate for the development of new organic molecules with interesting properties. The amine groups can participate in various reactions, allowing for the creation of functional materials with tailored properties for applications in catalysis, sensors, or electronics.

  • Medicinal Chemistry

    The amine functionality can be used to attach other molecules of biological interest. This could lead to the development of new drugs or drug delivery systems. However, there is no current research specifically exploring 1,3,5-Tris-(aminomethyl)-benzene for medicinal applications.

  • Polymers and Supramolecular Chemistry

    The combination of aromatic rings and amine groups can be used to design new types of polymers or supramolecular assemblies. These materials could have potential applications in areas like drug delivery, sensors, or functional materials [].

Benzene-1,3,5-triyltrimethanamine, also known as 1,3,5-tris(aminomethyl)benzene, is an organic compound characterized by a benzene ring with three trimethanamine substituents at the 1, 3, and 5 positions. Its molecular formula is C9H15N3C_9H_{15}N_3 and it has a molecular weight of approximately 165.24 g/mol. The compound is notable for its symmetrical structure and the presence of multiple amine groups, which contribute to its reactivity and potential applications in various fields such as materials science and medicinal chemistry.

Due to its amine functional groups. Common reactions include:

  • Nucleophilic Substitution: The amine groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Formation of Salts: It can form salts with acids; for instance, benzene-1,3,5-triyltrimethanamine trihydrochloride is formed when treated with hydrochloric acid .
  • Cross-Linking: The compound can participate in cross-linking reactions in polymers, enhancing material properties .

The biological activity of benzene-1,3,5-triyltrimethanamine has been explored in various studies. It exhibits potential as a:

  • Cytotoxic Agent: Some research indicates that it may possess cytotoxic properties against certain cancer cell lines.
  • Antimicrobial Agent: Preliminary studies suggest antibacterial activity against various pathogens.
  • Neuroprotective Compound: There are indications that it may have neuroprotective effects in certain models of neurodegeneration.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Benzene-1,3,5-triyltrimethanamine can be synthesized through several methods:

  • Direct Amination: The compound can be synthesized by the reaction of benzene with formaldehyde and ammonia under specific conditions to introduce the trimethanamine groups.
  • Reduction of Nitriles: Starting from corresponding nitriles followed by reduction can yield the desired amine product.
  • Cyclization Reactions: Utilizing cyclization techniques involving appropriate precursors can also lead to the formation of this compound .

Benzene-1,3,5-triyltrimethanamine has diverse applications:

  • Polymer Chemistry: It is used as a cross-linking agent in the development of thermosetting resins and other polymeric materials.
  • Pharmaceuticals: Its potential bioactivity makes it a candidate for drug development targeting various diseases.
  • Catalysis: The compound may serve as a ligand in catalytic processes due to its amine functionalities.

Interaction studies involving benzene-1,3,5-triyltrimethanamine have focused on its binding properties with various biomolecules. Research indicates that it may interact with:

  • Enzymes: Potential inhibition or modification of enzyme activity has been observed in some studies.
  • Membrane Proteins: Its ability to penetrate biological membranes suggests possible interactions with membrane proteins that could influence cellular processes.

These interactions highlight its potential utility in biochemical applications and drug design.

Benzene-1,3,5-triyltrimethanamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeSimilarity LevelUnique Features
1,4-Phenylenedimethanamine dihydrochlorideAromatic amineHighTwo amine groups only
1,3-Phenylenedimethanamine dihydrochlorideAromatic amineHighTwo amine groups only
3,5-DimethylphenylmethanamineAromatic amineModerateContains methyl groups which affect solubility
2-AminobenzylamineAromatic amineModerateSingle amino group; less steric hindrance

Benzene-1,3,5-triyltrimethanamine is unique in its symmetrical arrangement of three amine groups on a benzene ring, which enhances its reactivity and versatility compared to others listed.

The development of benzene-1,3,5-triyltrimethanamine emerged from the broader exploration of polyaminomethyl benzene derivatives that began gaining attention in the latter half of the twentieth century. The compound's synthesis and characterization represented a significant milestone in the systematic study of symmetric triamine systems, which proved essential for advancing the field of supramolecular chemistry. The first detailed practical synthetic procedures for related compounds were reported in 2005, marking a crucial advancement in making these molecular scaffolds more accessible to the research community.

The historical significance of benzene-1,3,5-triyltrimethanamine is intrinsically linked to the development of dendrimer chemistry, where it found early application as a core molecule for constructing hyperbranched polymeric structures. Research conducted in the 1990s demonstrated the compound's utility in preparing dendrimers through successive reaction steps, establishing it as a fundamental building block in this emerging field. The compound's role in dendrimer synthesis became particularly prominent when researchers recognized its ability to provide controlled branching patterns and predictable molecular architectures.

Further historical development involved the compound's integration into patent literature, where various synthetic routes and applications were documented. These patents described methods for preparing related triaminobenzene compounds and their subsequent conversion to other valuable chemical entities, highlighting the compound's versatility in synthetic chemistry. The progression from initial synthesis reports to comprehensive synthetic methodologies reflects the growing recognition of benzene-1,3,5-triyltrimethanamine as an indispensable tool in modern organic synthesis.

Nomenclature and Structural Identification

Benzene-1,3,5-triyltrimethanamine is systematically identified through multiple nomenclature systems, reflecting its widespread recognition across different chemical databases and research communities. The compound is registered under Chemical Abstracts Service number 77372-56-6, providing a unique identifier for regulatory and commercial purposes. The International Union of Pure and Applied Chemistry nomenclature designates this compound as benzene-1,3,5-triyltrimethanamine, emphasizing the positional relationship of the three aminomethyl substituents on the benzene ring.

PropertyValueReference
Molecular FormulaC₉H₁₅N₃
Molecular Weight165.24 g/mol
Chemical Abstracts Service Number77372-56-6
Melting Point DataNot Available
Boiling Point DataNot Available

Alternative nomenclature systems provide additional identification methods for this compound. The systematic name [3,5-bis(aminomethyl)phenyl]methanamine accurately describes the structural arrangement, while common names include 1,3,5-tris-(aminomethyl)-benzene and 1,3,5-benzenetrimethanamine. These various naming conventions facilitate cross-referencing across different chemical databases and ensure consistent identification in scientific literature.

The structural identification of benzene-1,3,5-triyltrimethanamine reveals a highly symmetric molecule with three-fold rotational symmetry. The compound consists of a central benzene ring bearing three aminomethyl groups positioned at the 1, 3, and 5 carbon atoms, creating a trigonal planar arrangement. This symmetric substitution pattern results in a molecular structure that exhibits uniform spacing between functional groups, a characteristic that proves crucial for its applications in coordination chemistry and materials science.

The compound's structural features include three primary amine groups, each attached to the benzene ring through methylene linkers. The molecular geometry allows for multiple coordination modes, making it particularly suitable for metal complexation and supramolecular assembly formation. The spatial arrangement of the amino groups creates a well-defined three-dimensional environment that can accommodate various guest molecules and metal centers.

Position in Organic Synthesis and Materials Chemistry

Benzene-1,3,5-triyltrimethanamine occupies a central position in contemporary organic synthesis, serving as a versatile precursor for numerous synthetic transformations and advanced material preparation. The compound's synthetic accessibility through multiple routes has established it as a reliable starting material for complex molecular architectures. Researchers have developed several synthetic methodologies for preparing this compound, including approaches starting from benzene through four straightforward steps, demonstrating its practical utility in laboratory settings.

The compound's role in materials chemistry extends significantly beyond simple organic transformations. In dendrimer synthesis, benzene-1,3,5-triyltrimethanamine functions as a core molecule that enables controlled branching and molecular weight growth through successive addition reactions. The use of this compound as a dendrimer core has been documented in processes involving supercritical extraction techniques for purification, highlighting its importance in scalable synthetic procedures. These applications demonstrate the compound's ability to serve as a foundation for constructing well-defined macromolecular structures with predictable properties.

Contemporary synthetic applications of benzene-1,3,5-triyltrimethanamine include its use in preparing triazine-based dendrimers, where it serves as a branching unit that facilitates the construction of hyperbranched polymeric materials. The compound's symmetric structure provides multiple reactive sites that can undergo selective functionalization, enabling the synthesis of tailored materials with specific properties. Research has shown that even subtle modifications to the peripheral groups can dramatically influence the physical and chemical characteristics of the resulting materials.

The compound's utility in coordination chemistry represents another significant aspect of its position in materials science. The three nitrogen atoms provide multiple coordination sites for metal binding, making benzene-1,3,5-triyltrimethanamine valuable for preparing metal-organic frameworks and coordination polymers. The spatial arrangement of the nitrogen donors creates chelating environments that can stabilize various metal oxidation states and geometries, contributing to the development of functional materials with catalytic, magnetic, or optical properties.

Significance as a Molecular Scaffold

The molecular scaffold properties of benzene-1,3,5-triyltrimethanamine derive from its rigid benzene core combined with flexible aminomethyl arms, creating an ideal platform for constructing complex molecular architectures. This structural combination provides both stability and reactivity, enabling the compound to serve as a foundation for diverse synthetic endeavors. The three-fold symmetry of the molecule ensures uniform substitution patterns and predictable geometric relationships between attached functional groups.

In the context of molecular cage and container chemistry, benzene-1,3,5-triyltrimethanamine contributes to the development of purely covalent molecular cages designed for guest encapsulation. The compound's ability to provide multiple attachment points while maintaining structural rigidity makes it particularly suitable for constructing cryptand-like structures and hemicarcerands. Research has demonstrated that modifications to the scaffold can significantly influence the binding properties and selectivity of the resulting molecular containers.

The scaffold's significance in pharmaceutical chemistry stems from its ability to serve as a core structure for drug delivery systems and bioactive molecule conjugates. The presence of multiple amino groups enables conjugation with various therapeutic agents, while the central benzene ring provides metabolic stability. Studies have shown that dendrimer-based drug delivery systems constructed using this scaffold can exhibit enhanced cellular uptake and controlled release properties, making them valuable tools for targeted therapeutic applications.

Recent developments in scaffold chemistry have highlighted the compound's role in preparing materials with orthogonal reactive sites, enabling sequential functionalization strategies. This capability allows researchers to introduce different functional groups at specific positions, creating multifunctional materials with tailored properties. The success of these approaches demonstrates the versatility of benzene-1,3,5-triyltrimethanamine as a platform for advanced material design and synthesis.

XLogP3

-1.5

Dates

Last modified: 04-14-2024

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